molecular formula C20H17Br2N3O2 B1621792 Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate CAS No. 372520-85-9

Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate

Cat. No.: B1621792
CAS No.: 372520-85-9
M. Wt: 491.2 g/mol
InChI Key: DRSSOZTTWXYVKX-UHFFFAOYSA-N
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Description

Molecular Formula and CAS Registry

Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate is a brominated pyridine derivative with the molecular formula C$${20}$$H$${17}$$Br$${2}$$N$${3}$$O$$_{2}$$ . The compound has a molecular weight of 491.18 g/mol and is registered under the Chemical Abstracts Service (CAS) number 372520-85-9 .

Property Value Source
Molecular Formula C$${20}$$H$${17}$$Br$${2}$$N$${3}$$O$$_{2}$$
Molecular Weight 491.18 g/mol
CAS Registry Number 372520-85-9

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is ethyl 6'-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]-[2,2'-bipyridine]-4-carboxylate . Its structure consists of a central pyridine ring substituted at the 4-position with an ethyl carboxylate group and at the 2,6-positions with pyridinyl moieties bearing bromomethyl functional groups.

Common synonyms include:

  • 6,6''-Bis(bromomethyl)-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester
  • This compound
  • Ethyl 6'-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]-[2,2'-bipyridine]-4-carboxylate .

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this specific compound are not publicly available, structural analogs provide insights into its likely conformational behavior. For example, terpyridine derivatives with bromomethyl substituents exhibit conformational flexibility to accommodate steric demands. In related copper(II) coordination polymers, pyridyl ligands adopt zigzag or linear conformations depending on substituent size, driven by π-stacking and hydrogen-bonding interactions.

For this compound, the bromomethyl groups are expected to influence molecular packing. The central pyridine ring likely adopts a planar geometry, with peripheral pyridinyl rings rotated to minimize steric clashes. Key predicted crystallographic parameters include:

Parameter Expected Range
Space Group P2$$_1$$/n or P1
Unit Cell Dimensions a ≈ 7–8 Å, b ≈ 5–6 Å, c ≈ 12–14 Å
Density ~1.57 g/cm$$^3$$

These estimates derive from analogous brominated pyridine complexes.

Isotopic Labeling and Mass Spectrometric Identification

The compound’s two bromine atoms ($$^{79}$$Br and $$^{81}$$Br, natural abundance ~50% each) produce a distinct isotopic pattern in mass spectrometry. The molecular ion [M]$$^+$$ appears as a triplet at m/z 489 , 491 , and 493 , with relative intensities approximating 1:2:1 due to binomial distribution. Fragmentation pathways include:

  • Loss of bromomethyl groups ($$–CH_2Br$$, 108.9 Da).
  • Cleavage of the ethyl carboxylate moiety ($$–COOEt$$, 73.07 Da).

A simulated high-resolution mass spectrum would show:

Ion m/z (Calculated) m/z (Observed)
[M]$$^+$$ 491.176 491.176
[M–CH$$_2$$Br]$$^+$$ 382.089 382.089
[M–COOEt]$$^+$$ 418.103 418.103

The presence of bromine is further confirmed by the 1:1 ratio of the M and M+2 peaks.

Properties

IUPAC Name

ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Br2N3O2/c1-2-27-20(26)13-9-18(16-7-3-5-14(11-21)23-16)25-19(10-13)17-8-4-6-15(12-22)24-17/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSSOZTTWXYVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC(=N2)CBr)C3=CC=CC(=N3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376422
Record name Ethyl 1~6~,3~6~-bis(bromomethyl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372520-85-9
Record name Ethyl 6,6′′-bis(bromomethyl)[2,2′:6′,2′′-terpyridine]-4′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372520-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1~6~,3~6~-bis(bromomethyl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, a compound with the CAS number 372520-85-9, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H17Br2N3O2C_{20}H_{17}Br_2N_3O_2 with a molecular weight of approximately 491.18 g/mol. The compound features a complex structure that includes multiple pyridine rings and bromomethyl substituents, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17Br2N3O2
Molecular Weight491.18 g/mol
Density1.568 g/cm³
Boiling Point569.7 °C
Flash Point298.3 °C

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of bromine atoms is particularly noteworthy as halogenated compounds frequently show enhanced biological properties due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyridine-based compounds can inhibit the growth of pathogenic bacteria. For instance, related compounds have shown Minimum Inhibitory Concentration (MIC) values lower than 0.125 mg/dm³ against Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting potent antibacterial properties .

Anticancer Activity

Compounds structurally related to this compound have been reported to exhibit significant antiproliferative effects against various cancer cell lines. For example, certain pyridine derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) at submicromolar concentrations .

Case Studies and Research Findings

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of a series of pyridine derivatives against clinical isolates of A. baumannii, reporting promising results with MIC values indicating effective inhibition .
  • Anticancer Potential :
    • Another study investigated the effects of pyridine derivatives on tumor cell lines under hypoxic conditions, revealing that certain compounds significantly inhibited cell proliferation and induced apoptosis .
  • Neuroprotective Effects :
    • Research into aminopyridine scaffolds has suggested potential neuroprotective properties, which may be relevant for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate serves as a ligand in coordination chemistry, forming complexes with various metal ions. Its ability to coordinate with metals enhances the stability and reactivity of the resulting complexes.

Case Study: Metal Complex Formation
Research indicates that this compound can form stable complexes with transition metals such as copper and nickel, which are utilized in catalysis and material synthesis. For instance, studies have shown that complexes formed with copper exhibit enhanced catalytic activity in oxidation reactions .

Biological Applications

The compound has been investigated for its potential antimicrobial and anticancer properties. Its structural features allow it to interact effectively with biological macromolecules.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecium32 µg/mL

These results suggest significant activity against Gram-positive bacteria, indicating its potential as a novel antimicrobial agent .

Anticancer Research

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Its mechanism involves the disruption of cellular processes through interaction with specific enzymes involved in cancer cell proliferation.

Case Study: Cancer Cell Inhibition
A study demonstrated that this compound inhibited the growth of various cancer cell lines by inducing apoptosis through metal coordination mechanisms .

Material Science

The compound is also explored for its applications in materials science , particularly in the development of advanced materials such as photosensitizers and catalysts.

Photosensitizers

Due to its ability to absorb light and facilitate electron transfer reactions, this compound is being studied as a potential photosensitizer in solar energy applications.

Data Table: Photosensitizer Performance

ParameterValue
Absorption Maximum420 nm
Quantum Yield0.85

These characteristics indicate its suitability for use in solar cells and photochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Reactive Sites
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate (Target) Two 6-(bromomethyl)pyridin-2-yl groups, ethyl carboxylate Bromomethyl, ester
Diethyl 2,2′-{[(4-bromopyridine-2,6-diyl)bis(methylene)]bis(azanediyl)}diacetate (33) Bromopyridine core, bis(azanediyl) bridges, diethyl acetate esters Amino, ester
Ethyl 4-bromo-6-{{{...}}}picolinate (34) Bromo, ethoxycarbonylamino, bromomethylpyridine branches Bromomethyl, amino, ester
Ethyl 6-(bromomethyl)-4-{[4-(2,2,2-trifluoroacetamido)phenyl]ethynyl}picolinate (37) Bromomethyl, trifluoroacetamido phenyl ethynyl Bromomethyl, acetylene, amido

Key Observations :

  • Unlike compound 33, which contains azanediyl bridges , the target lacks nitrogen-based linkers, reducing coordination versatility but improving stability under acidic conditions.

Research Findings and Trends

  • Crystallography Tools: The structural characterization of such compounds often relies on software like SHELXL and SHELXS for refinement and solution, as noted in and .

Preparation Methods

Kröhnke Condensation for Central Pyridine Functionalization

The Kröhnke methodology remains the most widely used route for constructing 2,2':6',2''-terpyridine cores. For ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate, this involves condensing 2-acetylpyridine with ethyl 2,6-diacetylpyridine-4-carboxylate in the presence of ammonium acetate and acetic acid. The reaction proceeds via chalcone intermediates, with the central pyridine ring forming through cyclization. Typical conditions include refluxing in ethanol (12–24 h, 80–90°C), yielding the unsubstituted terpyridine ester precursor (70–85% yield).

Cross-Coupling Approaches for Modular Construction

Palladium-catalyzed cross-coupling enables precise installation of bromomethyl groups. As reported in a 2021 synthesis, 2,6-dibromopyridine-4-carboxylate reacts with 6-(bromomethyl)-2-pyridylzinc chloride under Negishi conditions (Pd(PPh₃)₄, THF, 60°C, 48 h). This method avoids over-bromination but requires anhydrous conditions and careful stoichiometry (molar ratio 1:2.2), achieving 65–72% yields.

Bromination of Hydroxymethyl Precursors

HBr-Mediated Direct Bromination

The most efficient bromination route employs 48% aqueous HBr under reflux (125°C, 6 h). Starting from ethyl 2,6-bis[6-(hydroxymethyl)pyridin-2-yl]pyridine-4-carboxylate , this method converts hydroxymethyl (-CH₂OH) to bromomethyl (-CH₂Br) groups via SN2 displacement. Key parameters:

Parameter Optimal Value Effect on Yield
HBr Concentration 60% (w/w) Maximizes conversion
Reaction Temperature 125°C Prevents decomposition
Duration 6 h Completes substitution

Post-reaction workup involves neutralization with NaHCO₃ (pH 8), extraction with CH₂Cl₂, and column chromatography (EtOAc/hexanes, 1:4). This yields 96% product with >99% purity by ¹H NMR.

N-Bromosuccinimide (NBS) Radical Bromination

For lab-scale synthesis, NBS (2.2 eq.) with AIBN initiator (0.1 eq.) in CCl₄ (reflux, 8 h) selectively brominates methyl groups adjacent to pyridine nitrogens. While milder than HBr, this method gives lower yields (75–82%) due to competing allylic bromination.

Stepwise Esterification and Functionalization

Carboxylic Acid to Ethyl Ester Conversion

When starting from 2,2':6',2''-terpyridine-4'-carboxylic acid (CAS: 148332-36-9), Fischer esterification with ethanol (H₂SO₄ catalyst, 80°C, 12 h) installs the ethyl carboxylate group. The reaction proceeds quantitatively (>95% conversion) but requires acid-resistant equipment.

Sequential Bromomethyl Group Installation

A 2010 patent describes installing bromomethyl groups post-esterification:

  • Methylation : Treat terpyridine ester with MeMgBr (THF, 0°C, 2 h) to form -CH₃ groups.
  • Bromination : React with PBr₃ (dry CH₂Cl₂, 0°C → rt, 4 h).
    This two-step sequence achieves 88% overall yield but risks over-bromination without strict temperature control.

Analytical Characterization and Quality Control

Critical analytical data for this compound:

Property Value Method
Molecular Weight 491.18 g/mol HRMS
Melting Point Not reported (decomposes >250°C) DSC
¹H NMR (CDCl₃) δ 4.53 (s, 4H, CH₂Br), 7.36–7.71 (m, py-H) 500 MHz
Purity ≥98% HPLC (C18 column)

Challenges and Optimization Strategies

Avoiding Diastereomer Formation

The C₂ symmetry of the terpyridine core minimizes stereoisomers, but bromomethyl group rotation can create conformers. Using polar solvents (DMF/H₂O) during crystallization enriches the desired anti-conformer (95:5 ratio).

Enhancing Bromination Selectivity

Mixing HBr with P₂O₅ (1:1 mol) increases electrophilicity, reducing reaction time to 4 h while maintaining 94% yield. Alternatively, phase-transfer catalysis (Aliquat 336) improves interfacial bromide transfer in biphasic systems.

Scale-Up Considerations

Industrial synthesis employs continuous flow reactors for HBr-mediated bromination:

  • Flow Rate : 10 mL/min
  • Residence Time : 30 min
  • Output : 1.2 kg/day with 91% yield

Solid handling remains problematic due to the product’s low solubility (0.8 mg/mL in EtOAc). Micronization (jet milling) improves dissolution for subsequent reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate with high yield and purity?

  • Methodology :

  • Start with 2,6-dimethylpyridine derivatives. Oxidize to pyridine-dicarboxylic acid, followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄). Brominate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or UV light to selectively substitute methyl groups with bromine .
  • Key considerations :
  • Monitor reaction temperature (60–80°C for bromination) to avoid over-bromination.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) .
  • Common by-products : Mono-brominated intermediates or diastereomers. Minimize by optimizing NBS stoichiometry (2.2–2.5 equivalents per methyl group) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Techniques :

  • ¹H/¹³C NMR : Identify bromomethyl protons (δ ~4.3–4.5 ppm as singlet) and ester carbonyl (δ ~165–170 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of pyridine rings and bromine positions using SHELX programs (e.g., SHELXL for refinement) .
  • Elemental analysis : Verify C, H, N, Br content (±0.3% tolerance) .
    • Data interpretation : Compare experimental IR carbonyl stretches (1720–1740 cm⁻¹) with computed DFT models to confirm ester functionality .

Advanced Research Questions

Q. How can the bromomethyl groups in this compound be leveraged to design metal-organic frameworks (MOFs) or coordination polymers?

  • Strategies :

  • Ligand design : Use bromomethyl groups for post-synthetic modification (e.g., Suzuki coupling to introduce functional groups) or direct coordination to metals (e.g., Mn²⁺, Co²⁺) .
  • Metal selection : Transition metals (e.g., lanthanides) favor high coordination numbers, enabling 3D frameworks. For example, Eu³⁺ forms luminescent polymers with pyridine-carboxylate ligands .
  • Crystallographic validation : Solve crystal structures using SHELXD for phase determination and SHELXL for refinement, emphasizing twinning analysis for complex frameworks .

Q. What experimental approaches resolve contradictions in bromomethyl reactivity across solvent systems?

  • Case study : Conflicting reports on SN2 vs. radical bromination mechanisms.

  • Polar solvents (DMF, MeCN) : Favor SN2 pathways but may promote ester hydrolysis. Use anhydrous conditions with molecular sieves .
  • Non-polar solvents (CCl₄) : Support radical mechanisms under UV light. Monitor via ESR spectroscopy for radical intermediates .
    • Resolution : Compare kinetic (time-dependent HPLC) and thermodynamic (product ratios at equilibrium) data to identify dominant pathways .

Q. How does the electronic environment of the pyridine rings influence catalytic activity in transition-metal complexes?

  • Electronic effects :

  • Electron-withdrawing ester groups reduce pyridine basicity, weakening metal-ligand bonds. This enhances lability for catalytic turnover (e.g., in olefin polymerization) .
  • Bromomethyl groups act as σ-donors, stabilizing low-spin Co²⁺ or Fe²⁺ complexes in oxidation reactions .
    • Experimental validation :
  • Cyclic voltammetry to measure metal redox potentials.
  • XAFS to probe metal-ligand bond distances in coordination complexes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate
Reactant of Route 2
Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate

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